Icosyl palmitate

Overview

Description

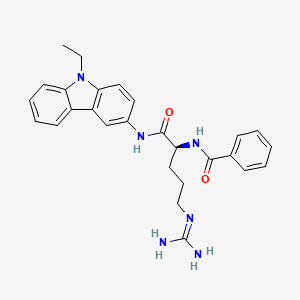

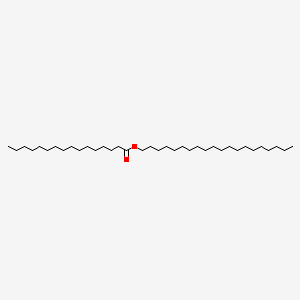

Icosyl palmitate is a chemical compound with the molecular formula C36H72O2 . It contains a total of 110 atoms; 72 Hydrogen atoms, 36 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 109 bonds, including 37 non-H bonds, 1 multiple bond, 34 rotatable bonds, 1 double bond, and 1 aliphatic ester .

Synthesis Analysis

The synthesis of Icosyl palmitate can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis

The molecular structure of Icosyl palmitate includes a total of 109 bonds, 37 non-H bonds, 1 multiple bond, 34 rotatable bonds, 1 double bond, and 1 aliphatic ester . The molecular formula is C36H72O2 .Chemical Reactions Analysis

Icosyl palmitate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Physical And Chemical Properties Analysis

Icosyl palmitate has a molecular weight of 536.970 . It has a LogP value of 13.7, indicating its lipophilicity .Scientific Research Applications

Nanoemulsion and Hydrogel Systems for Topical Delivery

Icosyl palmitate, as a component of retinyl palmitate, has been studied for its role in improving topical delivery systems. A study by Algahtani, Ahmad, and Ahmad (2020) explored the formulation of a nanoemulgel, incorporating retinyl palmitate into a nanoemulsion that was then dispersed into a hydrogel system. This formulation aimed to enhance skin permeability and UV and storage stability of retinyl palmitate, a vitamin A ester used for various skin disorders.

Microbial Production for Cosmeceutical Applications

Another research area focuses on the microbial production of retinyl palmitate for cosmeceutical use. Choi et al. (2020) in their study published in "Antioxidants" demonstrated the microbial synthesis of retinyl palmitate using Escherichia coli. The study highlighted the high production yield through fed-batch fermentation and observed significant benefits in skin physiology, such as increased cellular retinoic acid-binding protein 2 mRNA levels, cell proliferation, and procollagen synthesis, indicating anti-aging effects (Choi et al., 2020).

Role in Inflammatory and Stress Responses

The role of palmitate, a constituent of icosyl palmitate, in cellular responses is also a significant research area. For instance, Namgaladze et al. (2014) investigated how palmitate affects inflammatory pathways and endoplasmic reticulum (ER) stress responses in macrophages, contributing to insulin resistance linked to the metabolic syndrome (Namgaladze et al., 2014). Maloney et al. (2009) explored the activation of NF-&kgr;B in endothelial cells by palmitate, focusing on the role of NADPH oxidase–dependent production of superoxide in response to TLR4 activation (Maloney et al., 2009).

Effect on Metabolic Pathways

Studies have also focused on the impact of palmitate on metabolic pathways and cellular energy dynamics. For instance, Carlsson, Borg, and Welsh (1999) researched the effects of prolonged exposure to palmitate on isolated rat islets, noting changes in respiration, ATP contents, mitochondrial membrane potential, and reactive oxygen species generation (Carlsson et al., 1999).

Mitochondrial Function and Cellular Apoptosis

Palmitate's effect on mitochondrial function and cellular apoptosis is another area of interest. Kong and Rabkin (2000) explored how palmitate induces apoptotic cell death in cardiomyocytes, focusing on the mitochondrial mechanisms and the potential protective role of cyclosporin A (Kong & Rabkin, 2000).

Future Directions

While specific future directions for Icosyl palmitate were not found in the search results, research into related compounds like palmitic acid suggests that understanding the regulation and functions of such compounds in cell signaling and diseases could be a promising avenue for future research . This could potentially expand the “druggable” proteome and provide new targets for pharmacological intervention .

properties

IUPAC Name |

icosyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQAAHBXTQQRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176947 | |

| Record name | Icosyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosyl palmitate | |

CAS RN |

22413-01-0 | |

| Record name | Eicosyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)

![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)